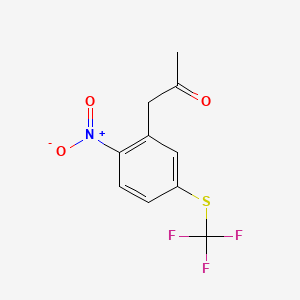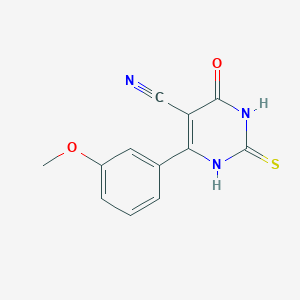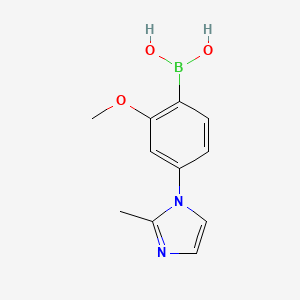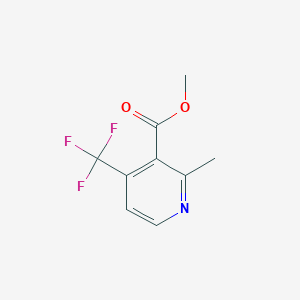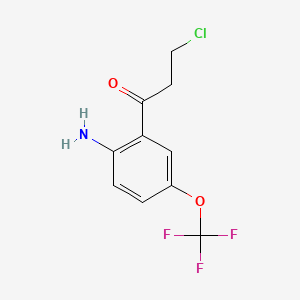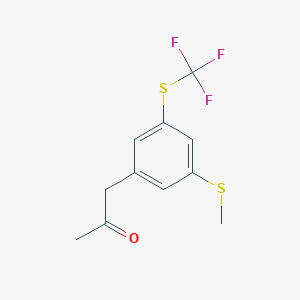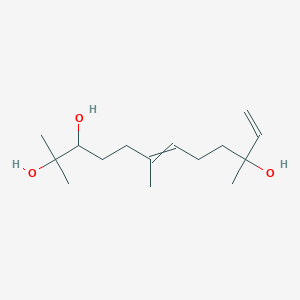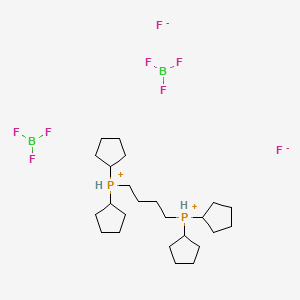![molecular formula C47H52FN7O7P+ B14070956 N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B14070956.png)
N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is a complex chemical compound primarily used in the synthesis of nucleosides and oligonucleotides. This compound plays a crucial role in the study of DNA-protein interactions, gene expression, and molecular biology research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] involves multiple steps. The key features include the protection of exocyclic amine functions by a benzoyl group and the use of dimethoxytrityl (DMT) as a protecting group for the 5’ hydroxyl group . The recommended cleavage and deprotection conditions are 8 hours at 55°C or 24 hours at room temperature using concentrated ammonia solution .
Industrial Production Methods
Industrial production of this compound involves high coupling efficiency of DNA phosphoramidites, leading to high-yield and high-quality oligonucleotides . The process is optimized for large-scale synthesis, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include concentrated ammonia solution for deprotection and various oxidizing and reducing agents depending on the desired reaction .
Major Products Formed
The major products formed from these reactions are high-quality oligonucleotides, which are essential for various molecular biology applications .
Scientific Research Applications
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is widely used in scientific research, including:
Chemistry: Synthesis of modified nucleosides and nucleotides.
Biology: Study of DNA-protein interactions and gene expression.
Medicine: Research on potential antiviral drugs and nucleic acid-based therapeutics.
Industry: Large-scale production of oligonucleotides for various applications.
Mechanism of Action
The mechanism of action of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] involves the protection of exocyclic amine functions by a benzoyl group and the use of DMT as a protecting group for the 5’ hydroxyl group . This allows for efficient synthesis of high-quality oligonucleotides, which are crucial for various molecular biology applications .
Comparison with Similar Compounds
Similar Compounds
DMT-dC(bz) Phosphoramidite: Used for DNA synthesis with high coupling efficiency.
DMT-dA(bz) Phosphoramidite: Similar in structure and used for nucleoside synthesis.
5’-O-DMT-N6-Benzoyl-2’-deoxyadenosine 3’-CE phosphoramidite: Used in the synthesis of nucleosides and oligonucleotides.
Uniqueness
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is unique due to its specific structure, which allows for efficient synthesis of high-quality oligonucleotides with high coupling efficiency . This makes it a valuable tool in molecular biology research and industrial applications.
Properties
Molecular Formula |
C47H52FN7O7P+ |
|---|---|
Molecular Weight |
876.9 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-(2-cyanoethyl)-[di(propan-2-yl)amino]-hydroxyphosphanium |
InChI |
InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(57,27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-60-47(34-16-11-8-12-17-34,35-18-22-37(58-5)23-19-35)36-20-24-38(59-6)25-21-36/h7-12,14-25,29-32,39-40,42,46,57H,13,27-28H2,1-6H3/p+1/t39-,40-,42-,46-,63?/m1/s1 |
InChI Key |
RCNCMQRZNKNVRN-MSIRFHFKSA-O |
Isomeric SMILES |
CC(C)N(C(C)C)[P+](CCC#N)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC(C)N(C(C)C)[P+](CCC#N)(O)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


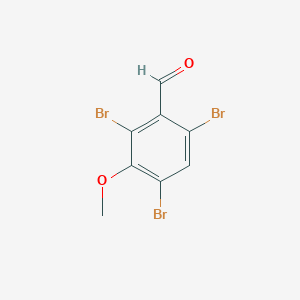
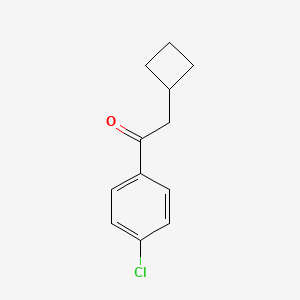
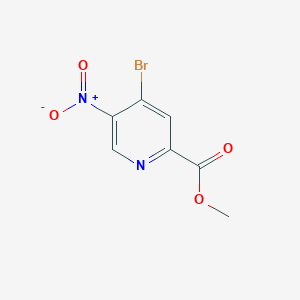
![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)
